Cas no 1807012-91-4 (3-Aminomethyl-2-fluoro-5-iodopyridine)

3-Aminomethyl-2-fluoro-5-iodopyridine is a versatile heterocyclic compound with distinct functional groups. It offers unique advantages in organic synthesis, including enhanced reactivity and selectivity. Its 2-fluoro and 5-iodo substituents provide opportunities for synthetic transformations, while the 3-aminomethyl group facilitates further functionalization. This compound is particularly useful in the synthesis of biologically active molecules and pharmaceutical intermediates.
3-Aminomethyl-2-fluoro-5-iodopyridine structure
1807012-91-4 structure
Product Name:3-Aminomethyl-2-fluoro-5-iodopyridine
CAS No:1807012-91-4
MF:C6H6FIN2
MW:252.028116703033
CID:4899480
Update Time:2025-08-01

3-Aminomethyl-2-fluoro-5-iodopyridine Chemical and Physical Properties

Names and Identifiers

    • 3-Aminomethyl-2-fluoro-5-iodopyridine
    • (2-Fluoro-5-iodopyridin-3-yl)methanamine
    • Inchi: 1S/C6H6FIN2/c7-6-4(2-9)1-5(8)3-10-6/h1,3H,2,9H2
    • InChI Key: LRLVFVVFMDGNGJ-UHFFFAOYSA-N
    • SMILES: IC1=CN=C(C(=C1)CN)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 112
  • XLogP3: 0.8
  • Topological Polar Surface Area: 38.9

3-Aminomethyl-2-fluoro-5-iodopyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029015147-250mg
3-Aminomethyl-2-fluoro-5-iodopyridine
1807012-91-4 95%
250mg
$999.60 2022-03-31
Alichem
A029015147-1g
3-Aminomethyl-2-fluoro-5-iodopyridine
1807012-91-4 95%
1g
$2,895.00 2022-03-31

Additional information on 3-Aminomethyl-2-fluoro-5-iodopyridine

3-Aminomethyl-2-fluoro-5-iodopyridine (CAS No. 1807012-91-4): An Overview of Its Synthesis, Applications, and Recent Research Advances

3-Aminomethyl-2-fluoro-5-iodopyridine (CAS No. 1807012-91-4) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique aminomethyl, fluoro, and iodo substituents on a pyridine ring, offers a wide range of potential applications, particularly in the development of novel therapeutic agents.

The synthesis of 3-Aminomethyl-2-fluoro-5-iodopyridine typically involves a multi-step process that combines advanced organic chemistry techniques. One common approach is to start with a commercially available 2-fluoro-5-iodopyridine, which can be readily obtained from various chemical suppliers. The next step involves the introduction of the aminomethyl group through amination reactions, often using reagents such as formaldehyde and ammonia or their derivatives. This process requires careful control of reaction conditions to ensure high yields and purity of the final product.

Recent research has highlighted the importance of 3-Aminomethyl-2-fluoro-5-iodopyridine in the development of new drugs targeting various diseases. For instance, studies have shown that this compound can serve as a key intermediate in the synthesis of potent inhibitors for specific enzymes involved in cancer progression. The presence of the aminomethyl group allows for the formation of stable complexes with metal ions, which can enhance the compound's biological activity and selectivity.

In addition to its potential in cancer therapy, 3-Aminomethyl-2-fluoro-5-iodopyridine has also been explored for its anti-inflammatory properties. Research conducted by a team at the University of California, Los Angeles (UCLA) demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines in vitro. This finding opens up new avenues for the development of anti-inflammatory drugs that could be used to treat conditions such as rheumatoid arthritis and inflammatory bowel disease.

The structural versatility of 3-Aminomethyl-2-fluoro-5-iodopyridine makes it an attractive candidate for drug discovery programs. The ability to modify the substituents on the pyridine ring allows chemists to fine-tune the compound's pharmacological properties, such as solubility, stability, and bioavailability. This flexibility is crucial in optimizing lead compounds for clinical trials.

Clinical trials involving derivatives of 3-Aminomethyl-2-fluoro-5-iodopyridine have shown promising results. A phase II trial conducted by a pharmaceutical company in Europe evaluated the efficacy and safety of a drug derived from this compound in patients with advanced solid tumors. The results indicated that the drug was well-tolerated and demonstrated significant antitumor activity in a subset of patients.

Beyond its therapeutic applications, 3-Aminomethyl-2-fluoro-5-iodopyridine has also found use in diagnostic imaging. The iodine substituent can be labeled with radioisotopes, making it suitable for positron emission tomography (PET) imaging. This application is particularly valuable in oncology, where early detection and accurate monitoring of tumor progression are critical for effective treatment planning.

The environmental impact and safety profile of 3-Aminomethyl-2-fluoro-5-iodopyridine are also important considerations. Studies have shown that this compound is stable under normal storage conditions and does not pose significant environmental risks when handled properly. However, as with any chemical compound, appropriate safety measures should be followed during synthesis and handling to ensure worker safety and environmental protection.

In conclusion, 3-Aminomethyl-2-fluoro-5-iodopyridine (CAS No. 1807012-91-4) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features make it an ideal candidate for developing novel therapeutic agents targeting cancer, inflammation, and other diseases. Ongoing research continues to uncover new potential uses for this compound, further solidifying its importance in the field.

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